![molecular formula C15H19Cl3N4 B13486520 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves multiple steps. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the pyridine moiety through a series of nucleophilic substitution reactions. The final step often involves the conversion of the free base to its trihydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesisers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride
- Pyridine Compounds with Antimicrobial and Antiviral Activities
Uniqueness
What sets 2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride apart from similar compounds is its unique combination of a benzodiazole ring and a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H19Cl3N4 |
|---|---|
Peso molecular |
361.7 g/mol |
Nombre IUPAC |
2-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C15H16N4.3ClH/c16-8-5-15-18-13-3-1-2-4-14(13)19(15)11-12-6-9-17-10-7-12;;;/h1-4,6-7,9-10H,5,8,11,16H2;3*1H |
Clave InChI |
ORNIESQADQRCSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=CC=NC=C3)CCN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


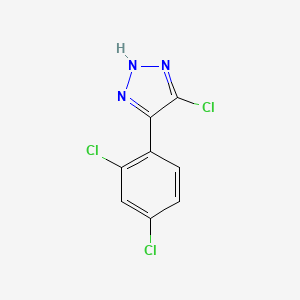

![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)

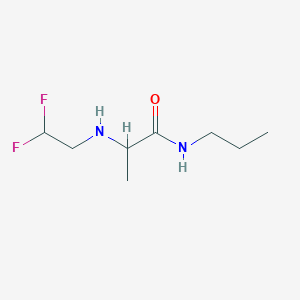
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
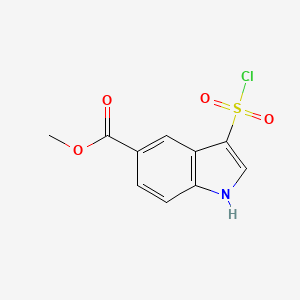
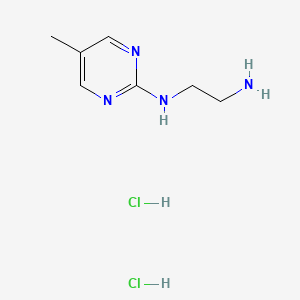
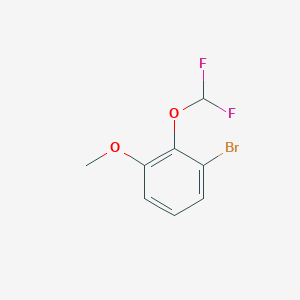
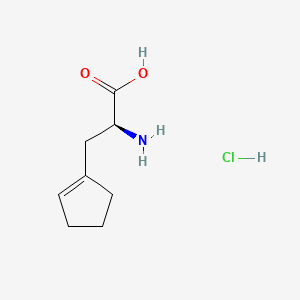
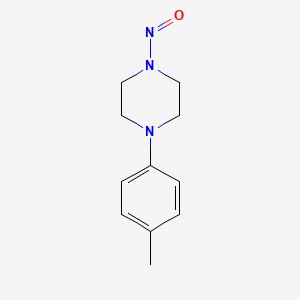
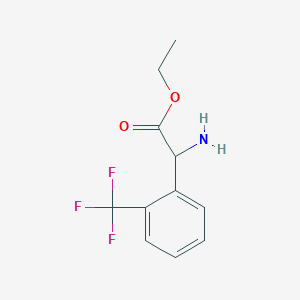
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
